![molecular formula C5H2Cl2N4 B1300590 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 33050-38-3](/img/structure/B1300590.png)
3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with the molecular formula C5H2Cl2N4. It is part of the triazolopyridazine family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dichloropyridazine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolopyridazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminotriazolopyridazine derivative .
Scientific Research Applications
Anticancer Activity
Research indicates that 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine exhibits significant antiproliferative effects against various cancer cell lines. Notably, derivatives of this compound have demonstrated the ability to inhibit cell growth in models of gastric adenocarcinoma and fibrosarcoma. For instance, a study found that specific derivatives displayed IC50 values as low as 0.008 μM against A549 lung adenocarcinoma cells and 0.012 μM against fibrosarcoma HT-1080 cells .
The mechanism of action is believed to involve binding to tubulin at the colchicine site, disrupting microtubule dynamics essential for cell division. This interaction highlights its potential as an antitubulin agent.
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies of this compound derivatives have revealed that substituents on the aromatic rings significantly affect their cytotoxicity and selectivity towards cancer cells. Electron-withdrawing groups enhance activity by stabilizing the binding interactions with biological targets .
Chemical Characteristics
- Molecular Formula : C₅H₂Cl₂N₄
- Molecular Weight : 189 g/mol
- Melting Point : 140–143 °C
These properties are crucial for understanding its behavior in various chemical environments and applications.
High-Energy Materials
Recent studies have explored the use of this compound as a building block for low-sensitivity high-energy materials. Its unique structure allows it to be incorporated into formulations aimed at enhancing energy output while maintaining stability .
Electron-Deficient Diene
In organic synthesis, this compound can act as an electron-deficient diene in inverse electron demand Diels-Alder reactions. This characteristic facilitates the formation of more complex organic structures through selective reactions with electron-rich dienophiles.
Case Studies
Mechanism of Action
The mechanism of action of 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, the compound inhibits the synthesis of bacterial cell walls by targeting key enzymes involved in the process . In cancer research, it has been shown to inhibit the activity of certain kinases, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diamino[1,2,4]triazolo[4,3-b]pyridazine
- 3,6-Dinitro[1,2,4]triazolo[4,3-b]pyridazine
- 3,6-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its chlorine substituents, which confer specific chemical reactivity and biological activity. The presence of chlorine atoms allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry . Additionally, its biological activity as an antimicrobial and potential anticancer agent sets it apart from other similar compounds .
Biological Activity
3,6-Dichloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with significant biological activity, particularly noted for its antibacterial and antiproliferative properties. This article delves into its biochemical interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 189.00 g/mol
- Structure : This compound features a fused triazole and pyridazine structure with chlorine substituents at the 3 and 6 positions of the triazolo ring.
Target Interactions
This compound exhibits its biological effects primarily through interactions with various enzymes and proteins. It has been identified to inhibit specific enzymes that play crucial roles in cellular processes:
- Antibacterial Activity : The compound demonstrates significant antibacterial properties against various pathogens by disrupting bacterial cell functions.
- Cytotoxic Effects : In cancer research, it has shown the ability to induce apoptosis in cancer cell lines through modulation of signaling pathways.
Biochemical Pathways
The compound's interactions lead to various biochemical outcomes:
- Enzyme Inhibition : It binds to active sites of enzymes, inhibiting their activity and affecting metabolic pathways.
- Gene Expression Modulation : It influences gene expression by interacting with transcription factors.
Antiproliferative Activity
Research indicates that this compound exhibits notable antiproliferative effects against several cancer cell lines:
- Gastric Adenocarcinoma : Studies have shown that derivatives of this compound can significantly inhibit cell growth.
- Fibrosarcoma Models : Similar effects have been observed in fibrosarcoma models, suggesting its potential as an anticancer agent.
Cell Line | EC50 (µM) | Effect |
---|---|---|
Gastric Adenocarcinoma | 2.1 | Growth inhibition |
Fibrosarcoma | >100 | Cytotoxicity |
Structure-Activity Relationship (SAR)
A study explored various structural modifications to enhance potency while minimizing toxicity. Key findings include:
- Substitutions on the triazolopyridazine head group significantly affect the compound's efficacy.
- The most potent analogs retained the core structure while varying side chains.
Case Studies
-
In Vivo Efficacy Against Cryptosporidium parvum
- A study demonstrated that certain derivatives of this compound showed efficacy in animal models infected with Cryptosporidium parvum, achieving significant reductions in infection rates.
-
Toxicity Assessment
- Toxicological studies indicated that while lower doses exhibited therapeutic effects, higher doses led to adverse effects on healthy tissues.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound suggests good bioavailability due to its physicochemical properties. Its metabolic pathways involve interactions with various enzymes that facilitate its clearance from the body.
Q & A
Q. How can researchers optimize the synthesis of 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine?
Basic Research Question
Optimization involves selecting reaction conditions (e.g., solvents, catalysts) and monitoring intermediates. For triazolopyridazine derivatives, methods include cyclization of chloropyridazines with hydrazine derivatives under reflux. Key steps include:
- Reagent selection : Use hydrogenated sodium in toluene for cyclobutyl group introduction .
- Stepwise synthesis : Sequential reactions with hydrazine hydrate and acetic anhydride to form triazole rings .
- Microwave-assisted synthesis : Enhances reaction efficiency for pyridazine derivatives, as demonstrated for structurally similar compounds .
Q. What spectroscopic methods are most effective for confirming the structure of this compound?
Basic Research Question
A combination of 1H/13C NMR and IR spectroscopy is critical:
- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm for triazole rings) .
- Elemental analysis : Validates molecular formula (e.g., CHClN) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as shown for triazolopyridazine derivatives with R-factors < 0.05 .
Q. How should researchers address contradictions in reported reaction yields for triazolopyridazine derivatives?
Advanced Research Question
Contradictions often arise from varying purity of intermediates or reaction conditions. Mitigation strategies include:
- Reproducibility checks : Standardize solvent purity (e.g., anhydrous dioxane) and reaction temperatures .
- HPLC monitoring : Track intermediate formation (e.g., 4-aminotriazole precursors) to identify bottlenecks .
- Computational modeling : Use density functional theory (DFT) to predict reaction pathways and optimize conditions .
Q. What computational methods are used to predict the biological activity of 3,6-dichloro-triazolopyridazine derivatives?
Advanced Research Question
Molecular docking and QSAR modeling are key:
- Docking studies : Target enzymes like 14-α-demethylase (PDB: 3LD6) to predict antifungal activity .
- ADMET profiling : Use tools like SwissADME to assess pharmacokinetic properties .
- Reaction path searches : Quantum chemical calculations narrow down bioactive conformers .
Q. What safety protocols are recommended for handling 3,6-dichloro-triazolopyridazine?
Basic Research Question
- Storage : Keep in airtight containers under inert gas (e.g., N) to prevent hydrolysis .
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What strategies enable selective functionalization of 3,6-dichloro-triazolopyridazine?
Advanced Research Question
- Nucleophilic substitution : Replace Cl at position 3 with amines or thiols under basic conditions (e.g., KCO/DMF) .
- Cross-coupling : Suzuki-Miyaura reactions for aryl group introduction at position 6, using Pd catalysts .
- Protecting groups : Temporarily block reactive sites (e.g., acetyl protection for amines) to direct functionalization .
Q. How can researchers assess the purity of synthesized 3,6-dichloro-triazolopyridazine?
Basic Research Question
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water .
- Melting point analysis : Compare observed ranges (e.g., 180–185°C) to literature values .
- TLC : Monitor reactions with silica gel plates and ethyl acetate/hexane eluents .
Q. Why are crystallographic studies critical for triazolopyridazine derivatives?
Advanced Research Question
X-ray crystallography:
- Confirms regiochemistry (e.g., triazole-pyridazine fusion at positions 4,3-b) .
- Reveals non-covalent interactions (e.g., π-stacking) influencing solid-state stability .
- Guides SAR by mapping steric/electronic effects of substituents .
Q. What insights do reaction mechanisms provide for triazolopyridazine synthesis?
Advanced Research Question
Mechanistic studies (e.g., via isotopic labeling) clarify:
- Cyclization pathways : Thermal ring closure vs. acid-catalyzed routes .
- Byproduct formation : Trace impurities from competing pathways (e.g., dimerization) .
- Catalytic roles : Base-assisted deprotonation in triazole formation .
Q. How can researchers design derivatives with enhanced bioactivity?
Advanced Research Question
Properties
IUPAC Name |
3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVQNULRPMZYEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363257 | |
Record name | 3,6-dichloro[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33050-38-3 | |
Record name | 3,6-dichloro[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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